molecular formula C10H9NOS2 B1532364 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one CAS No. 1258651-53-4

1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one

Cat. No.: B1532364
CAS No.: 1258651-53-4
M. Wt: 223.3 g/mol
InChI Key: FZXISPBCPNJBJL-UHFFFAOYSA-N
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Description

“1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 1258651-53-4 . Its IUPAC name is 1-[5-(2-methyl-1,3-thiazol-4-yl)-3-thienyl]ethanone . The compound has a molecular weight of 223.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.278±0.06 g/cm3 and a predicted boiling point of 382.0±32.0 °C . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Potential Anti-Cancer Agents

A study by Mahmoud et al. (2021) utilized a structurally similar compound as a building block for synthesizing thiazole derivatives with promising anti-tumor activities against MCF-7 tumor cells. This highlights the potential of such compounds in developing treatments for breast cancer Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents.

Development of Novel Polymer Materials

Aydın & Kaya (2012) synthesized compounds incorporating thiophene units, demonstrating their application in creating new polymeric light emitting diodes (PLEDs) with potential for green and yellow emissions. This research presents an avenue for the development of advanced materials for electronic and optoelectronic devices Synthesis and characterization of yellow and green light emitting novel polymers containing carbazole and electroactive moieties.

Antimicrobial, Antioxidant, Anti-hemolytic, and Cytotoxic Evaluations

Abdel-Wahab et al. (2011) synthesized a series of compounds starting from a similar ketone precursor, assessing their biological activities, including antimicrobial, antioxidant, anti-hemolytic, and cytotoxic effects. This study indicates the chemical's role in synthesizing biologically active molecules for pharmaceutical applications Synthesis and Biological Activities of Novel Thiophosphoryl Oximates Containing Thiazole and 1,2,3‐Triazole Rings.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found on the Enamine website . Please refer to it for detailed safety and hazard information.

Mechanism of Action

Properties

IUPAC Name

1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXISPBCPNJBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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